3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure .Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms involved .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .Scientific Research Applications
Antimicrobial and Detoxification Applications
A related N-halamine precursor was synthesized and bonded onto cotton fabrics for antimicrobial and detoxification purposes. This precursor, while slightly different in structure, showcases the compound's potential in creating surfaces with antimicrobial properties and the ability to detoxify harmful agents, such as the simulant of chemical mustard to less toxic derivatives. This indicates the compound's relevance in developing functional materials with health and safety applications (Ren et al., 2009).
Synthetic Chemistry and Catalysis
The compound's structure is closely related to various spiropiperidine derivatives synthesized through multi-component reactions (MCRs) under catalyst-free conditions, illustrating its utility in organic synthesis. Such research highlights its importance in the synthesis of highly functionalized derivatives with potential applications in drug development and material science (Zhou et al., 2018).
Anticonvulsant Activity
Derivatives similar to the compound have been synthesized and evaluated for their anticonvulsant activity, indicating its potential application in the development of new therapeutic agents. The structure-activity relationship (SAR) studies help in understanding the pharmacological properties of these compounds, guiding further modifications to enhance their efficacy and safety profile as anticonvulsant agents (Madaiah et al., 2012).
Material Science and Polymer Chemistry
Research involving similar spiropiperidine and triazaspirodecane derivatives focuses on their incorporation into polymers and materials, showcasing the compound's potential in creating new materials with unique properties. These studies explore the synthesis and applications of polymers and materials derived from such chemical structures, indicating its relevance in material science and engineering (Ghochikyan et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-ethyl-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S/c1-2-22-13(23)15(20-14(22)24)6-8-21(9-7-15)27(25,26)12-5-3-4-11(10-12)16(17,18)19/h3-5,10H,2,6-9H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCLLLDOYLSTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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